

An In-Depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

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Compound of Interest

Compound Name: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1269639

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical characteristics, explore a robust synthesis methodology, analyze its spectroscopic signature, and discuss its stability and potential applications as a pivotal building block in the development of novel therapeutics.

Core Chemical and Physical Properties

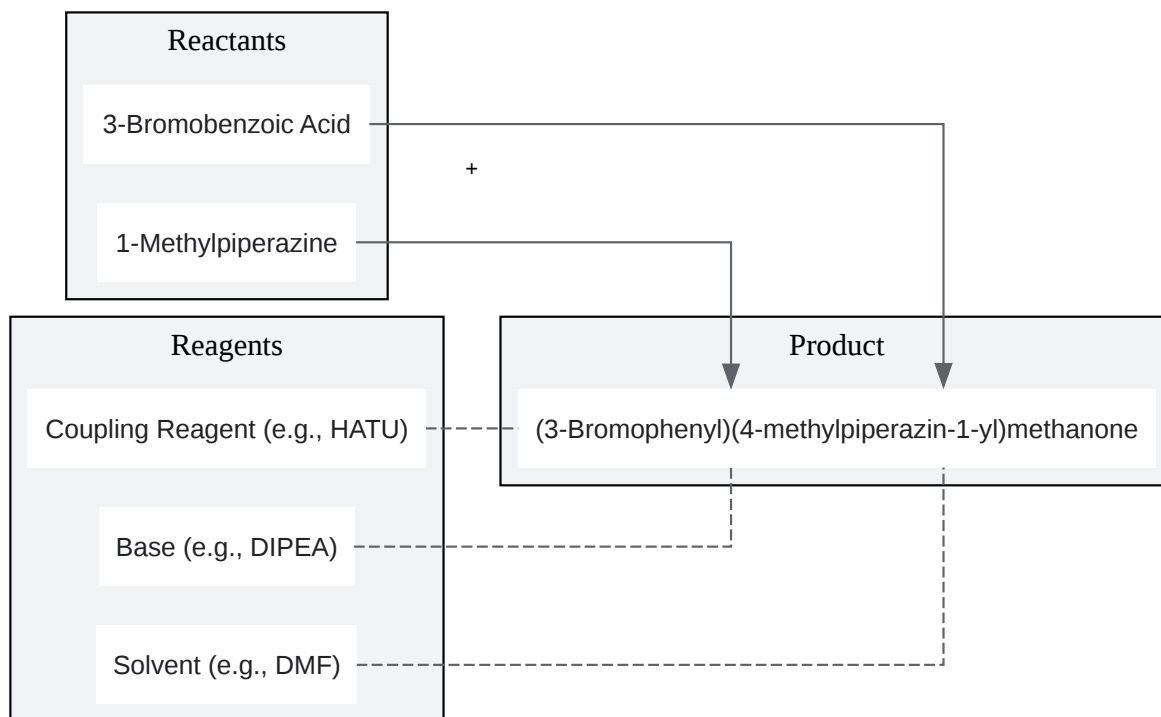
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a substituted aromatic ketone featuring a bromophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. This structural arrangement imparts a unique combination of lipophilicity and basicity, rendering it a versatile intermediate in organic synthesis.

Property	Value	Source
CAS Number	331274-67-0	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₅ BrN ₂ O	[1]
Molecular Weight	283.17 g/mol	[1]
Appearance	Likely a solid at room temperature	Inferred from related compounds
Purity	Commercially available up to 98%	[1]

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** is the amide coupling reaction between 3-bromobenzoic acid and 1-methylpiperazine. This reaction is a cornerstone of medicinal chemistry, and the choice of coupling reagent is critical for achieving high yields and purity.

Reaction Scheme:



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Caption: Amide coupling of 3-bromobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and minimal side products.

Materials:

- 3-Bromobenzoic acid
- 1-Methylpiperazine
- HATU

- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid. The formation of the activated ester is crucial for an efficient reaction.
- Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**.

Spectroscopic Analysis

While specific spectra for **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** are not readily available in the public domain, we can predict its characteristic spectroscopic features based on the analysis of structurally similar compounds.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

- Aromatic Protons (δ 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet in this region. The proton ortho to the bromine will likely be the most downfield, with the other three protons appearing as multiplets.
- Piperazine Protons (δ 2.3-3.8 ppm): Due to the amide bond, the piperazine ring protons will be diastereotopic and appear as broad multiplets. The four protons adjacent to the carbonyl group will be more downfield than the four protons adjacent to the methyl group.
- Methyl Protons (δ 2.3 ppm): The N-methyl group will likely appear as a singlet in this region.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3):

- Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
- Aromatic Carbons (δ 120-138 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be significantly shifted.
- Piperazine Carbons (δ ~40-55 ppm): The four distinct carbons of the piperazine ring will appear in this region.
- Methyl Carbon (δ ~46 ppm): The N-methyl carbon will appear as a singlet.

Predicted Infrared (IR) Spectrum:

- C=O Stretch ($1630\text{-}1680\text{ cm}^{-1}$): A strong absorption band in this region is characteristic of the amide carbonyl group.
- C-N Stretch ($1200\text{-}1350\text{ cm}^{-1}$): A medium to strong band corresponding to the C-N bond of the amide.

- Aromatic C-H Stretch ($\sim 3000\text{-}3100\text{ cm}^{-1}$): Weak to medium bands in this region.
- Aliphatic C-H Stretch ($\sim 2800\text{-}3000\text{ cm}^{-1}$): Medium bands corresponding to the piperazine and methyl protons.
- C-Br Stretch ($500\text{-}600\text{ cm}^{-1}$): A weak to medium band in the fingerprint region.

Stability and Storage

The stability of piperazine derivatives can be influenced by factors such as pH and storage conditions. Phenylpiperazines, in general, are more susceptible to degradation than benzylpiperazines, especially at room temperature.^[4]

Recommendations:

- Storage: For long-term storage, it is advisable to keep **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** in a cool, dry, and dark place. Storage at -20°C is recommended for optimal stability.^[5]
- pH Sensitivity: As a basic compound, its stability in solution can be pH-dependent. Acidic conditions could lead to salt formation, which may alter its solubility and reactivity. In aqueous solutions, hydrolysis of the amide bond could occur under strongly acidic or basic conditions, especially at elevated temperatures.^{[6][7][8]}
- Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment. Avoid contact with skin and eyes.

Applications in Drug Discovery

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.^[9] This is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile handle for molecular modifications.

Role as a Key Intermediate:

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a valuable building block for the synthesis of more complex molecules. The bromine atom on the phenyl ring provides a reactive

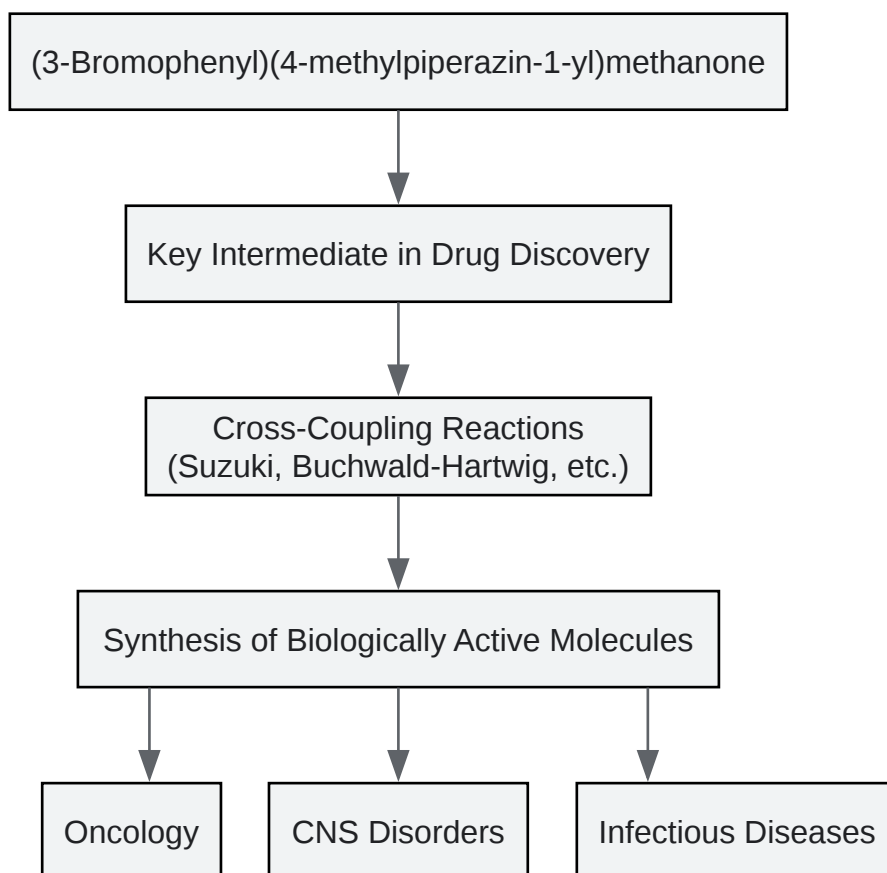
site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates.

Potential Therapeutic Areas:

Derivatives of arylpiperazines have shown activity in a broad range of therapeutic areas, including:

- **Oncology:** As scaffolds for the development of kinase inhibitors and other anticancer agents.
- **Central Nervous System (CNS) Disorders:** The piperazine moiety is a common feature in antipsychotic, antidepressant, and anxiolytic drugs.
- **Infectious Diseases:** Arylpiperazine derivatives have been investigated for their antibacterial and antiviral properties.

The structural features of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** make it an attractive starting point for the design and synthesis of novel compounds targeting these and other diseases.



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Caption: Role of the title compound in drug discovery.

Conclusion

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the proven importance of its structural motifs make it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its basic properties, offering insights that can aid in its effective utilization in research and development endeavors.

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